![molecular formula C12H13ClO4 B3041491 Acetic acid, 2-(2-acetyl-5-chlorophenoxy)-, ethyl ester CAS No. 30335-94-5](/img/structure/B3041491.png)
Acetic acid, 2-(2-acetyl-5-chlorophenoxy)-, ethyl ester
Overview
Description
Acetic acid, 2-(2-acetyl-5-chlorophenoxy)-, ethyl ester, commonly known as ethyl 2-(2-acetyl-5-chlorophenoxy)acetate, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the synthesis of various organic compounds and has shown promising results in various biomedical applications.
Scientific Research Applications
- Application : Ethyl (2-acetyl-5-chlorophenoxy)acetate and its derivatives fall within this domain. Scientists investigate their molecular structure, functional groups, and biological effects. These compounds may serve as potential agents for enhancing life quality .
- Application : Ethyl acetate, a solvent with low toxicity, can be used as a replacement for benzene solvents in catalytic oxidation processes. Its effectiveness in reducing OVOCs emissions makes it an interesting candidate .
- Application : Ethyl acetate serves as both an acetyl source and a solvent in a mild, efficient, and scalable protocol for acetylating alcohols. This method allows the transformation of various types of alcohols into their acetylated products .
Medicinal Chemistry and Drug Design
Catalytic Oxidation for Emission Reduction
Acetylation of Alcohols
properties
IUPAC Name |
ethyl 2-(2-acetyl-5-chlorophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-12(15)7-17-11-6-9(13)4-5-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIZUAZJPKWIPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)Cl)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, 2-(2-acetyl-5-chlorophenoxy)-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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